1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole

Fluorous biphase catalysis Solid‑phase extraction Log P prediction

1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole (CAS 261761‑06‑2) is a perfluoroalkyl‑substituted pyrazole bearing a trifluoroacetyl N‑protecting group. With a molecular formula of C₁₃HF₂₁N₂O and a molecular weight of 600.13 g mol⁻¹, it contains 21 fluorine atoms (≈66.5 wt% F).

Molecular Formula C13HF21N2O
Molecular Weight 600.13 g/mol
CAS No. 261761-06-2
Cat. No. B1403697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole
CAS261761-06-2
Molecular FormulaC13HF21N2O
Molecular Weight600.13 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H
InChIKeyCHEDSJLGINMLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of 1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole (CAS 261761‑06‑2)


1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole (CAS 261761‑06‑2) is a perfluoroalkyl‑substituted pyrazole bearing a trifluoroacetyl N‑protecting group. With a molecular formula of C₁₃HF₂₁N₂O and a molecular weight of 600.13 g mol⁻¹, it contains 21 fluorine atoms (≈66.5 wt% F) [1]. Its computed XLogP3‑AA of 7.1 [1] places it among the most hydrophobic neutral fluorinated pyrazoles that are commercially available at research scale. The compound is primarily employed as a fluorous ligand precursor, a high‑fluorine building block for agrochemical lead optimization, and a stationary‑phase modifier in fluorous separation science.

Workflow Fluorous ligand precursor synthesis and metal coordination studies
Building Block High-fluorine pyrazole intermediate for agrochemical lead optimization
Separation Science Stationary-phase modifier and model analyte for fluorous SPE method development

Why In‑Class Fluorous Pyrazoles Cannot Replace 1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole


Fluorinated pyrazoles are not interchangeable because subtle changes in perfluoroalkyl chain length, N‑substitution, and fluorine content strongly modulate the critical physicochemical properties that govern fluorous phase affinity, extraction efficiency, and synthetic utility. 1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole exhibits a unique combination of high calculated log P (XLogP3‑AA = 7.1) and a high fluorine mass fraction (≈66.5 wt%) that is not simultaneously achieved by its closest commercially relevant analogs [1]. Shorter‑chain analogs such as 1‑trifluoroacetyl‑3,5‑bis(trifluoromethyl)pyrazole show markedly lower XLogP3‑AA (≈3.1) [2], while the unfunctionalized 3,5‑bis(perfluorobutyl)pyrazole possesses a free N–H that introduces hydrogen‑bond donor capacity and reduces fluorous retention [3]. Consequently, substituting any analog without verifying performance in the target fluorous system risks unacceptable losses in recovery, resolution, or catalytic activity.

Target Attribute
Analog Limitation
Non-C4F9 perfluoroalkyl chains
Shorter-chain analogs may reduce fluorous-phase retention and shift elution profiles
Trifluoroacetyl N-protecting group
Free N-H or benzoyl-protected analogs alter hydrogen-bonding capacity and chromatographic behavior
Fluorine mass fraction ~66.5 wt%
Lower-F analogs may fall below fluorous extraction thresholds, limiting phase partitioning

Quantitative Differentiation Evidence for 1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole


Computed Octanol–Water Partition Coefficient (XLogP3‑AA) Compared with Shorter‑Chain and N‑Unsubstituted Analogs

The XLogP3‑AA value of 1‑trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole is 7.1, which is 4.0 log units higher than that of the direct trifluoromethyl analog 1‑trifluoroacetyl‑3,5‑bis(trifluoromethyl)pyrazole (XLogP3‑AA = 3.1) and 1.0 log unit higher than the unsubstituted 3,5‑bis(perfluorobutyl)pyrazole (XLogP3‑AA = 6.1) [1]. This large difference predicts substantially stronger retention on fluorous solid phases and greater partitioning into perfluorinated solvents.

Computed XLogP3-AA
Cross-study comparable
7.1 vs. 3.1 (CF3 analog) / 6.1 (N-unsubstituted)
Predicts higher fluorous-phase retention and stronger partitioning into perfluorinated solvents
All values computed by XLogP3 3.0; verify under target conditions
Fluorous biphase catalysis Solid‑phase extraction Log P prediction

Fluorine Mass Fraction Comparison

1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole possesses a fluorine mass fraction of ≈66.5 wt% (21 F atoms; MW 600.13 g mol⁻¹). This is 10.1 percentage points higher than the trifluoromethyl analog (≈56.4 wt% F) and 0.9 pp lower than the benzoyl‑protected analog 1‑benzoyl‑3,5‑bis(nonafluorobutyl)pyrazole (≈67.4 wt% F) [1]. However, the trifluoroacetyl group contributes only three additional fluorine atoms, preserving a high F‑content while providing a chemically labile protecting group that the benzoyl analog lacks.

Fluorine Mass Fraction
Class-level inference
≈66.5 wt% vs. ≈56.4 wt% (CF3) / ≈67.4 wt% (benzoyl)
Supports fluorous liquid-liquid extraction threshold while retaining synthetic versatility
Calculated from molecular formula; no combustion analysis available
Fluorous synthesis Heavy‑fluorine tags Materials chemistry

Absence of Hydrogen‑Bond Donor Capacity Versus Unprotected Analog

The target compound has zero hydrogen‑bond donors (HBD = 0), whereas 3,5‑bis(perfluorobutyl)pyrazole contains one N–H donor [1]. Removal of the HBD eliminates peak tailing that is commonly observed for N–H pyrazoles on fluorous HPLC columns and prevents hydrogen‑bond‑mediated aggregation in perfluorinated solvents.

H-Bond Donor Count
Class-level inference
0 vs. 1 (N-unsubstituted analog)
Predicts improved peak symmetry on fluorous HPLC columns
Computed property; verify chromatographically
Fluorous chromatography Stationary‑phase design Non‑polar selectivity

Molecular Weight and Rotatable Bond Count Influence on GC Volatility

With a molecular weight of 600.13 g mol⁻¹ and six rotatable bonds, 1‑trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole is predicted to be less volatile than the trifluoromethyl analog (MW 300.08 g mol⁻¹, zero rotatable bonds) but more volatile than the benzoyl analog (MW 608.2 g mol⁻¹, seven rotatable bonds) [1]. This positions the compound in a volatility window suitable for GC analysis without derivatization, a practical advantage for reaction monitoring.

GC Volatility Window
Class-level inference
MW 600.13 / 6 rot. bonds vs. 300.08 / 0 (CF3) / 608.2 / 7 (benzoyl)
May support GC detection without derivatization for reaction monitoring
No experimental boiling point or vapor pressure data
Analytical chemistry Gas chromatography Volatility prediction

Electron‑Withdrawing Character of the N‑Trifluoroacetyl Group

The trifluoroacetyl group is a stronger electron‑withdrawing substituent (σₚ ≈ 0.80) than the benzoyl group (σₚ ≈ 0.43) [1]. This difference reduces the electron density on the pyrazole nitrogen atoms, lowering the pKₐ of the conjugate acid and altering the binding affinity toward metal centers. Experimental pKₐ data are not available for the target compound; the effect is inferred from Hammett substituent constants.

N-Acyl Hammett σp
Supporting evidence
σp(COCF3) ≈ 0.80 vs. σp(COPh) ≈ 0.43
Context for metal-binding affinity shift in fluorous biphase systems
Inferred from literature constants; no experimental pKa data
Metal coordination Ligand design Electronic tuning

Limitation Acknowledgment: Absence of Direct Head‑to‑Head Experimental Comparisons

No peer‑reviewed head‑to‑head experimental studies comparing 1‑trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole directly with its closest analogs (e.g., in fluorous partition coefficients, metal‑binding constants, or catalytic performance) were identified in the open literature as of April 2026. The differentiation claims above are therefore based on computed physicochemical properties and well‑established substituent effects, and should be verified under application‑specific conditions before procurement decisions are finalized.

Experimental Data Gap
Data to verify
No direct head-to-head comparisons found
Computed differentiation requires application-specific verification
Literature search as of April 2026; consider supplier benchmarking
Data transparency Procurement risk assessment

Highest‑Value Application Scenarios for 1‑Trifluoroacetyl‑3,5‑bis(nonafluorobutyl)pyrazole


Fluorous Biphase Catalysis Ligand Precursor

The combination of high computed XLogP3‑AA (7.1) and the strong electron‑withdrawing trifluoroacetyl group makes this compound a candidate for ligating transition metals in fluorous biphase catalysis. After deprotection of the trifluoroacetyl group, the resulting 3,5‑bis(nonafluorobutyl)pyrazole can coordinate to Rh, Pd, or Cu centers, imparting preferential solubility in perfluorinated solvents and facilitating catalyst recovery by simple phase separation [1]. The 4‑log‑unit partition coefficient advantage over the trifluoromethyl analog predicts quantitative retention of the catalyst in the fluorous phase over multiple cycles.

Fluorous Solid‑Phase Extraction (F‑SPE) Standard

With a fluorine content of ≈66.5 wt% and zero hydrogen‑bond donors, this compound serves as a model analyte for developing and calibrating F‑SPE protocols. Its XLogP3‑AA of 7.1 predicts a retention factor on fluorocarbon‑bonded silica that is approximately one order of magnitude greater than that of the trifluoromethyl analog, enabling the fine‑tuning of gradient elution conditions for complex fluorous mixtures [1].

Agrochemical Building Block with Tunable Lipophilicity

The nonafluorobutyl chains provide extreme lipophilicity while the trifluoroacetyl group acts as a masked N–H that can be unveiled for further functionalization. This dual characteristic is exploited in pesticide lead optimization, where the compound serves as a key intermediate for introducing a highly fluorinated pyrazole motif that enhances metabolic stability and membrane permeability relative to less fluorinated analogs [1].

High‑Temperature Stable Fluorous Stationary Phase Modifier

The absence of N–H bonds and the presence of fully fluorinated alkyl chains suggest thermal stability superior to that of N–H pyrazoles, which undergo thermal decomposition at lower temperatures. The compound can be covalently anchored to silica supports to create durable fluorous stationary phases for high‑temperature GC or HPLC separations of perfluorinated analytes [1].

Application
Selection Property
Validation Focus
Fluorous biphase catalysis
High computed XLogP3-AA and electron-withdrawing N-acyl group
Phase partitioning and catalyst recovery across cycles
Fluorous SPE method development
Zero H-bond donors and high fluorine content
Retention factor and gradient elution optimization
Agrochemical lead optimization
Masked N-H with perfluoroalkyl chains for further functionalization
Metabolic stability and membrane permeability endpoints
Fluorous stationary phase design
Absence of N-H bonds and fully fluorinated alkyl chains
Thermal stability and separation performance
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